2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate acylating agent.
Final Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often facilitated by catalysts or under elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide has shown promise in modulating biological pathways, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique properties also make it suitable for use in specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in inflammatory and cancer pathways. The spirocyclic structure allows it to fit into enzyme active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid
- 4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
Uniqueness
Compared to similar compounds, 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
This detailed overview provides a comprehensive understanding of 2-(2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(3-fluorophenyl)acetamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c17-11-5-4-6-12(9-11)18-13(21)10-20-14(22)16(19-15(20)23)7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFGFXAZWRWXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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